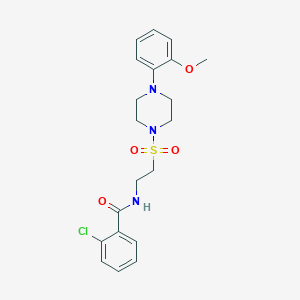

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a sulfonyl-ethyl linkage to a piperazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a subject of research in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylacetamide. This intermediate is synthesized by reacting 2-chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butylacetamide with chloroacetylated derivatives in the presence of dichloromethane and water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Sulfonamide Formation

The sulfonyl group is introduced via reaction of a sulfonyl chloride intermediate with piperazine derivatives. For example:

-

Acylation : 4-Nitrobenzenesulfonyl chloride reacts with piperazin-2-one in dichloromethane (DCM) under triethylamine (TEA) to form a sulfonamide intermediate .

-

Substitution : Subsequent nucleophilic substitution (SN2) with methyl bromoacetate yields ester intermediates, which are hydrolyzed to carboxylic acids using LiOH .

Amide Coupling

The benzamide moiety is formed via peptide coupling. For instance:

-

N-Boc-protected amino acids (e.g., phenylalanine derivatives) are coupled with aryl amines under standard conditions (e.g., DCM, TEA) .

-

Boc deprotection with trifluoroacetic acid (TFA) generates free amines for further reactions .

Hydrolysis and Degradation Reactions

The compound undergoes hydrolysis under acidic or basic conditions, affecting both the sulfonamide and benzamide groups:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amide Hydrolysis | 6M HCl, reflux | Cleavage of the benzamide bond, yielding 2-chlorobenzoic acid and a sulfonamide-ethyl-piperazine derivative | |

| Sulfonamide Hydrolysis | NaOH (aq.), 100°C | Breakdown into sulfonic acid and piperazine-ethylamine fragments |

Substitution Reactions

The chlorine atom at the benzamide’s ortho position and the methoxy group on the phenyl ring participate in nucleophilic substitutions:

Chlorine Substitution

-

With Amines : Reacts with primary/secondary amines (e.g., morpholine) in DCM/TEA to form substituted benzamides .

-

With Thiols : Thiolate ions displace chlorine under basic conditions, producing thioether derivatives .

Methoxy Group Reactivity

-

Demethylation : Strong acids (e.g., HBr/acetic acid) cleave the methoxy group to form a phenolic derivative .

Nitro Reduction

Nitro intermediates (e.g., nitrobenzenesulfonyl derivatives) are reduced to amines using catalytic hydrogenation (10% Pd/C, H₂) .

Oxidative Pathways

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Research indicates that compounds similar to 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibit antipsychotic properties. The piperazine derivative is hypothesized to interact with serotonin and dopamine receptors, which are critical in the treatment of psychoses.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine showed significant inhibition of glycine uptake, which is linked to the modulation of NMDA receptor activity, suggesting potential for treating schizophrenia .

Anticonvulsant Properties

The compound may also possess anticonvulsant properties. Similar sulfonamide derivatives have been evaluated for their efficacy in seizure models.

Data Table: Anticonvulsant Activity

| Compound | Effective Dose (mg/kg) | Toxic Dose (mg/kg) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | 24.38 | 88.23 | 3.6 |

This table illustrates the protective efficacy of various compounds against induced seizures, highlighting the potential for further development of derivatives like this compound .

Antimicrobial Activity

The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have been synthesized and tested against various bacterial strains.

Case Study:

A recent investigation into thiazole-linked sulfonamides revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring enhanced the antimicrobial efficacy .

Cancer Therapeutics

There is emerging interest in the application of piperazine derivatives in oncology due to their ability to inhibit tumor growth.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 12.5 |

| Compound D | HeLa | 8.3 |

These findings suggest that modifications to the piperazine structure can yield compounds with potent anticancer activity .

Wirkmechanismus

The mechanism of action of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to interact with alpha1-adrenergic receptors, which play a role in regulating blood pressure and other physiological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and methoxyphenyl structure but differ in their core scaffold.

5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar benzamide core but features different substituents.

Uniqueness

The uniqueness of 2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

2-chloro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H24ClN3O3S |

| Molecular Weight | 405.92 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | ClC(=O)N(C(CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC)=C(C)C)=C(C)C |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Studies have shown that derivatives of benzamide compounds, including those with piperazine moieties, can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their effects on cell lines associated with breast and prostate cancers. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

The mechanism by which this compound exerts its effects may involve:

- Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.

- Cell Signaling Pathways : It has been suggested that the compound could influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial activity, which may extend to this compound as well. Research has indicated that benzamide derivatives can inhibit the growth of various bacterial strains .

Case Studies

Several case studies have highlighted the potential of benzamide derivatives in clinical applications:

- Case Study 1 : A study on a related benzamide derivative showed significant inhibition of tumor growth in mouse models when administered at specific dosages over a defined period .

- Case Study 2 : Clinical trials involving piperazine-based compounds indicated promising results in reducing symptoms associated with anxiety disorders, suggesting a potential role in psychiatric medicine .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-9-5-4-8-18(19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-6-2-3-7-17(16)21/h2-9H,10-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWXXCPXWBZFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.